molecular formula C9H9BrN2O B1311266 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one CAS No. 178946-28-6

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one

Cat. No. B1311266
M. Wt: 241.08 g/mol
InChI Key: DJBFZMOHVQWOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one is a chemical compound used in scientific research . Its unique structure enables diverse applications, from drug discovery to material synthesis.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Photoreaction and Proton Transfer Studies

The compound is utilized in the study of photoreactions and proton transfer. It demonstrates three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are critical for understanding dual luminescence and kinetic coupling in molecular systems (Vetokhina et al., 2012).

Synthetic Chemistry

In synthetic chemistry, the compound is involved in copper-mediated oxidative coupling processes. It facilitates the synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating versatility in the presence of various functional groups and offering a one-pot synthesis approach under mild conditions (Zhou et al., 2016).

Antibacterial Research

The compound serves as a substrate for synthesizing cyanopyridine derivatives, which have shown significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. This positions it as a valuable component in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Molecular Structure Analysis

It plays a crucial role in the investigation of molecular geometries and intermolecular interactions in solid states. The compound's crystal and molecular structure have been studied extensively to understand the hydrogen bonding and π-π interactions, which are pivotal in crystal packing and molecular stability (Rodi et al., 2013).

Development of Polyelectrolytes

The compound is a key precursor in the synthesis of hyperbranched polyelectrolytes, contributing to advancements in polymer chemistry. Its reactivity has been studied through kinetic analyses and activation parameter determination, providing insights into the synthesis process of complex polymers (Monmoton et al., 2008).

properties

IUPAC Name

3-bromo-1-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-3-5-12(9(8)13)7-2-1-4-11-6-7/h1-2,4,6,8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBFZMOHVQWOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one

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